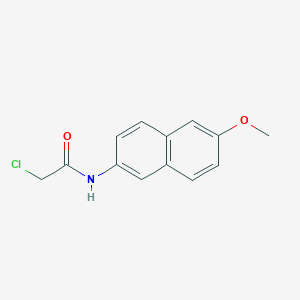
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide is a chemical compound that belongs to the class of amides. It is also known as 2-chloro-N-(6-methoxy-2-naphthyl)acetamide or CMA. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases. The inhibition of these enzymes by CMA leads to the accumulation of their respective substrates, resulting in the modulation of various physiological and biochemical processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide have been extensively studied. It has been shown to exhibit potent inhibitory activity against various enzymes, leading to the modulation of various physiological and biochemical processes. Additionally, CMA has been shown to exhibit antioxidant and anti-inflammatory properties, which further enhances its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, which makes it an attractive candidate for drug development. Additionally, the synthesis method of CMA is relatively simple and can be optimized to produce high yields of pure compound. However, the limitations of using CMA in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide in various fields such as medicinal chemistry, pharmacology, and biochemistry are still being explored. Some of the future directions for research include the development of more potent and selective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, the potential use of CMA as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer needs to be further explored. Furthermore, the potential toxicity and pharmacokinetic properties of CMA need to be thoroughly investigated to ensure its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide involves the reaction of 2-chloroacetamide with 6-methoxy-2-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CMA. This synthesis method has been optimized to produce high yields of CMA with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in the pathogenesis of various diseases such as Alzheimer's disease, glaucoma, and cancer. Therefore, CMA has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methoxynaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-12-5-3-9-6-11(15-13(16)8-14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCPDLEMUIWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B6646055.png)

![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)



![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)


![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)